Ammonium triphosphate

Description

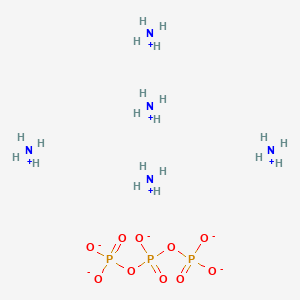

Structure

2D Structure

Properties

Molecular Formula |

H20N5O10P3 |

|---|---|

Molecular Weight |

343.11 g/mol |

IUPAC Name |

pentaazanium;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5H3N.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h5*1H3;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

InChI Key |

GUSFEBGYPWJUSS-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Precipitation of Zinc Ammonium Phosphate:the Synthesis of Zinc Ammonium Phosphate from the Extracted Zinc Chloride Solution Occurs in Two Main Phases.mdpi.com

Phase 1: The zinc chloride solution is treated with a stoichiometric amount of diammonium phosphate (B84403), which can be added in solid form or as a saturated solution. mdpi.com

Phase 2: The resulting reaction mass is neutralized with an ammonia (B1221849) solution (e.g., a 25% solution) to precipitate the zinc-ammonium phosphate. mdpi.comresearcher.lifenih.gov The pH of the reaction mass is a critical control parameter during this neutralization phase. mdpi.comresearchgate.net

Optimal conditions have been identified to maximize the separation of zinc and to form a crystalline precipitate that is easy to settle and filter. mdpi.com A high degree of zinc separation (approximately 98%) is achievable under specific parameters. mdpi.com

Interactive Data Table: Optimal Conditions for Zinc-Ammonium Phosphate Synthesis

| Parameter | Optimal Value |

|---|---|

| Molar Ratio of (NH₄)₂HPO₄:Zn²⁺ | 1.02:1 |

| pH of Reaction Mass | 6–7 |

| Temperature | 45 °C |

This data is based on research aimed at maximizing the yield and quality of the crystalline precipitate. mdpi.com

Product Characterization:the Final Product, Obtained As a Precipitate, is Separated by Filtration.mdpi.comchemical Analysis of the Product Obtained from a Solution Containing 265 G/l of Zn²⁺ at 25°c Confirms Its Composition.mdpi.comthe Composition Varies with the Final Ph of the Reaction Mass.mdpi.comresearchgate.netcharacterization Techniques Such As X Ray Powder Diffraction Xrd , Fourier Transform Infrared Ft Ir Spectroscopy, and Scanning Electron Microscopy Sem Are Used to Confirm That the Synthesized Product Corresponds to Zinc Ammonium Phosphate.mdpi.comresearcher.lifedntb.gov.ua

Single-Crystal X-ray Diffraction Studies of Ammonium (B1175870) Triphosphate Monohydrate [(NH₄)₅P₃O₁₀·H₂O]

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Its application to ammonium triphosphate monohydrate has provided a foundational understanding of its solid-state structure.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of this compound monohydrate, (NH₄)₅P₃O₁₀·H₂O, has been successfully determined using single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific space group was identified as Pn. researchgate.netresearchgate.net The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, were precisely measured. researchgate.net The number of formula units (Z) per unit cell is 2. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | Pn | researchgate.netresearchgate.net |

| a (Å) | 6.429(2) | researchgate.netresearchgate.net |

| b (Å) | 10.326(3) | researchgate.netresearchgate.net |

| c (Å) | 11.013(4) | researchgate.net |

| β (°) | 90.0(3) | researchgate.net |

| Z (formula units/cell) | 2 | researchgate.net |

Detailed Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

A detailed analysis of the crystal structure of (NH₄)₅P₃O₁₀·H₂O allows for the examination of the complex network of intermolecular interactions that provide stability to the crystal lattice. The structure contains five distinct ammonium (NH₄⁺) cations, a triphosphate (P₃O₁₀⁵⁻) anion, and one molecule of water of hydration. The arrangement of these components is heavily influenced by hydrogen bonding. An analysis of the system of hydrogen bonds has been performed, which is crucial for understanding the physicochemical properties of the compound. researchgate.net

Powder X-ray Diffraction (PXRD) and High-Resolution X-ray Diffraction (HRXRD) Analyses

PXRD and HRXRD are powerful techniques for characterizing polycrystalline materials. PXRD is widely used for phase identification and quantitative analysis, while HRXRD provides detailed information about crystalline perfection and subtle structural parameters.

Phase Identification and Crystalline Perfection Assessment

Powder X-ray diffraction is an essential technique for the phase analysis of ammonium phosphates. cambridge.org It is used to confirm the crystal structure and identify the crystalline phases present in a sample. rsc.orgpsu.eduiucr.org The sharp, well-defined peaks in a PXRD pattern are indicative of a well-ordered, crystalline material. scholarsresearchlibrary.comresearchgate.net For example, in studies of ammonium dihydrogen phosphate (B84403) (ADP), PXRD patterns confirmed that the crystals possess a tetragonal structure. psu.edusapub.org This method is so effective that it can be used for quantitative phase analysis to determine the presence and amount of phosphate contaminants in commercial samples, such as identifying ammonium dihydrogen phosphate (ADP) contamination in diammonium hydrogen phosphate (DAP). cambridge.org

High-Resolution X-ray Diffraction (HRXRD) is employed to assess the crystalline perfection of grown crystals. iucr.orgnih.gov By analyzing the shape and width of the diffraction peaks (rocking curves), researchers can evaluate the quality of the crystal lattice. iucr.org Studies on L-arginine phosphate monohydrate, for instance, used HRXRD to show that the grown crystal had good crystalline perfection and contained a low density of dislocations. iucr.org Similarly, HRXRD analysis of L-Proline doped ADP crystals revealed reasonable changes in crystalline perfection upon doping. nih.gov

Investigation of Structural Changes Induced by Doping or Surface Modification

PXRD is a key tool for investigating the structural consequences of intentionally introducing impurities (doping) or modifying the surface of ammonium phosphate crystals. When a dopant is introduced, PXRD analysis can confirm whether the fundamental crystal structure of the host material is retained. scholarsresearchlibrary.com

In studies on doped ammonium dihydrogen phosphate (ADP), PXRD patterns of doped samples are often similar to that of pure ADP, indicating that the basic structure is unchanged. jetir.org However, subtle changes such as slight shifts in peak positions and variations in peak intensity are commonly observed. scholarsresearchlibrary.comnih.govjetir.org These changes suggest that the dopant has been incorporated into the crystal lattice, causing lattice strain or stress. scholarsresearchlibrary.comjetir.org For example, doping ADP with selenium resulted in an intensity reduction and a slight shift in peak positions, which was attributed to the occupation of the dopant in the host crystal. jetir.org Similarly, surface modification of materials like Ag₃PO₄ with ammonium phosphate can lead to gradual shifts in the diffraction peaks, indicating structural changes. nih.gov In some cases, surface modification can alter the crystallization pattern of the original material. researchgate.net

Structural Characterization of Mixed-Metal Ammonium Triphosphates and Related Phosphate Frameworks

The incorporation of various metals into ammonium phosphate structures leads to a diverse family of compounds with unique frameworks and properties. Single-crystal X-ray diffraction is the primary tool for elucidating these complex structures.

Recent studies have determined the structures of ammonium transition-metal dialuminium (B1238714) tris(phosphate) dihydrates, specifically (NH₄)MAl₂(PO₄)₃·2H₂O, where M can be manganese (Mn) or nickel (Ni). iucr.orgiucr.org These compounds are isotypic, meaning they share the same crystal structure. iucr.orgiucr.org Their framework is a three-dimensional network composed of vertex-sharing AlO₅ trigonal bipyramids and PO₄ tetrahedra. iucr.orgiucr.org This network creates large, twelve-membered channels. iucr.orgiucr.org Within these channels reside the ammonium (NH₄⁺) and transition-metal (M²⁺) cations, which act as charge compensators for the anionic [Al₂(PO₄)₃]³⁻ framework. iucr.orgiucr.org In these structures, the nitrogen atom of the ammonium cation, the transition-metal ion, and one of the phosphorus atoms are located on crystallographic twofold axes. iucr.orgiucr.org

Other related systems include layered ammonium metal phosphates. For instance, a layered ammonium manganese(II) diphosphate (B83284) hydrate, (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], has been synthesized and characterized. reading.ac.uk Its structure consists of chains of edge-sharing MnO₆ octahedra linked by P₂O₇ groups to form layers, with ammonium ions situated between them. reading.ac.uk Hydrated ammonium metal phosphates of the type NH₄MPO₄·H₂O (where M is a metal) are also noted for their layered crystal structures which can facilitate rapid ion and electron transport. rsc.org

| Compound | Structural Features | Source |

|---|---|---|

| (NH₄)MAl₂(PO₄)₃·2H₂O (M = Mn, Ni) | 3D framework of AlO₅ and PO₄ units; 12-membered channels containing NH₄⁺ and M²⁺ ions. | iucr.orgiucr.org |

| (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] | Layered structure of MnO₆ octahedra and P₂O₇ units; NH₄⁺ ions located between layers. | reading.ac.uk |

| NH₄MPO₄·H₂O | Layered crystal structure with relatively large interlayer spacing. | rsc.org |

Hydrothermal Synthesis and Single-Crystal X-ray Diffraction for Novel Compounds

Hydrothermal synthesis is a versatile method for producing crystalline materials, including a variety of phosphate-based compounds. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the growth of high-quality single crystals suitable for X-ray diffraction analysis. While the direct hydrothermal synthesis of pure this compound single crystals is not extensively documented, the method has been successfully employed to create numerous novel ammonium-containing metal phosphate and phosphonate (B1237965) structures. sut.ac.thnih.govfrontiersin.orgresearchgate.netnih.gov For instance, lanthanide-based carboxylate-phosphonates and various ammonium-transition metal phosphates have been synthesized hydrothermally, allowing for detailed structural characterization. nih.govfrontiersin.orgnih.gov

A comprehensive review of oligophosphates has cataloged several crystalline this compound compounds, including (NH₄)₃H₂P₃O₁₀, its dihydrate, and various mixed ammonium-divalent cation triphosphates like NH₄M₂P₃O₁₀·nH₂O (where M can be Mg, Co, Ni, Mn, Zn). annualreviews.org The characterization of these compounds, often achieved through methods developed from X-ray diffraction studies, confirms the structure of the triphosphate anion (P₃O₁₀⁵⁻). annualreviews.org

Different crystalline forms of long-chain ammonium polyphosphate (APP), designated as Form I through Form V, have been identified using powder X-ray diffraction. uclan.ac.ukjlu.edu.cnatamanchemicals.com These forms differ in their chain structure, crystallinity, and thermal stability. uclan.ac.ukatamanchemicals.com

Table 1: Crystallographic Data for a Representative Ammonium-Containing Polyphosphate This interactive table provides crystallographic data for NH₄Pb(PO₃)₃, which contains the polyphosphate chain structure relevant to triphosphates.

| Parameter | Value |

| Chemical Formula | NH₄Pb(PO₃)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.214(2) |

| b (Å) | 17.062(3) |

| c (Å) | 14.157(2) |

| β (°) | 105.30(2) |

| Volume (ų) | 1680.8 |

| Z | 8 |

| Data sourced from Gatehouse and Guddat (1987). iucr.org |

Elucidation of Coordination Environments of Ammonium and Metal Cations within Polyphosphate Structures

The ammonium ion typically engages in hydrogen bonding with the oxygen atoms of the phosphate framework. The coordination is defined by the number of nearby oxygen atoms and the corresponding N-O distances. In the structure of NH₄Pb(PO₃)₃, for example, the nitrogen atoms of the ammonium ions have several contacts with oxygen atoms, with N-O distances ranging from approximately 2.71 Å to 3.08 Å. iucr.org Similarly, in the structure of (NH₄)₂Ce(PO₄)₂·H₂O, ammonium ions and water molecules are located within tunnels in the three-dimensional framework, with N-O distances of around 2.80 Å. acs.org

In mixed ammonium-metal polyphosphate systems, both the ammonium and metal cations occupy specific sites within the structure. For instance, in compounds with the general formula (NH₄)MAl₂(PO₄)₃·2H₂O (where M = Mn or Ni), the aluminophosphate framework forms a three-dimensional network containing twelve-membered channels. nih.gov The ammonium and transition-metal cations are located within these channels, acting as charge compensators. nih.gov The transition metal cations are typically octahedrally coordinated by oxygen atoms from the phosphate framework and from water molecules. nih.gov

Table 2: Research Findings on Cation Coordination in Ammonium Polyphosphate Systems This interactive table summarizes findings on the coordination environments in various ammonium-containing phosphate structures.

| Compound | Cation(s) | Key Findings on Coordination Environment | Reference(s) |

| NH₄Pb(PO₃)₃ | NH₄⁺, Pb²⁺ | NH₄⁺ ions have N-O contacts from 2.71 to 3.08 Å. Pb²⁺ ions are irregularly 7- and 8-coordinated by oxygen atoms from the polyphosphate chains. | iucr.org |

| (NH₄)MAl₂(PO₄)₃·2H₂O (M=Mn, Ni) | NH₄⁺, M²⁺, Al³⁺ | NH₄⁺ and M²⁺ cations are located in 12-membered channels of the aluminophosphate framework. M²⁺ is octahedrally coordinated by framework oxygen and water molecules. | nih.gov |

| (NH₄)₂Ce(PO₄)₂·H₂O | NH₄⁺, Ce⁴⁺ | NH₄⁺ ions and water molecules are situated in tunnels within the 3D framework. Ce⁴⁺ is eight-coordinated by oxygen atoms from phosphate groups. | acs.org |

| (NH₄)₄P₂S₆·2H₂O | NH₄⁺ | Ammonium ions form a 3D network via hydrogen bonds, with N···S distances ranging from 3.309 to 3.680 Å. | znaturforsch.com |

Advanced Spectroscopic Characterization of Ammonium Triphosphate

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

FTIR and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For ammonium (B1175870) triphosphate, these methods allow for the precise identification and characterization of the constituent ammonium (NH₄⁺) and triphosphate (P₃O₁₀⁵⁻) ions.

The vibrational spectrum of ammonium triphosphate is a composite of the individual modes of the ammonium cation and the triphosphate anion. The triphosphate anion, a short-chain polyphosphate, has characteristic vibrations associated with its terminal PO₃ groups and its central P-O-P linkages. The ammonium ion exhibits its own distinct stretching and bending modes.

The assignments for these vibrations are based on comparisons with other cyclotriphosphates and ammonium salts. researchgate.netjmaterenvironsci.com The key vibrational modes are detailed below.

Table 1: Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Ion | Description | Reference(s) |

|---|---|---|---|---|

| ~3220 - 3050 | ν(N-H) | NH₄⁺ | Asymmetric and symmetric stretching vibrations of the N-H bonds. | jmaterenvironsci.com |

| ~1462 - 1400 | δ(N-H) | NH₄⁺ | Bending vibrations of the H-N-H angles. | researchgate.netjmaterenvironsci.com |

| ~1293 - 1200 | νₐₛ(PO₂) | P₃O₁₀⁵⁻ | Asymmetric stretching of the terminal PO₂ groups. | researchgate.netjmaterenvironsci.com |

| ~1200 - 1100 | νₛ(PO₂) | P₃O₁₀⁵⁻ | Symmetric stretching of the terminal PO₂ groups. | jmaterenvironsci.com |

| ~1020 - 980 | νₐₛ(P-O-P) | P₃O₁₀⁵⁻ | Asymmetric stretching of the bridging P-O-P linkages. | jmaterenvironsci.comresearchgate.net |

| ~775 - 700 | νₛ(P-O-P) | P₃O₁₀⁵⁻ | Symmetric stretching of the bridging P-O-P linkages. | researchgate.netjmaterenvironsci.com |

| ~635 - 516 | δ(PO) / δ(P-O-P) | P₃O₁₀⁵⁻ | Deformation and bending modes of the phosphate (B84403) skeleton. | researchgate.net |

Note: The exact positions of the bands can vary depending on the crystalline phase, hydration state, and presence of impurities.

In Raman spectroscopy, complementary information is obtained. For instance, in related polyphosphates, strong Raman peaks are observed for the symmetric stretching vibrations (νₛ) of O-P-O and P-O-P groups at approximately 1170 cm⁻¹ and 690 cm⁻¹, respectively. researchgate.net

FTIR and Raman spectra are highly sensitive to the local chemical environment and can reveal subtle structural changes. Modifications such as the introduction of dopants into the crystal lattice can cause detectable shifts in the vibrational frequencies.

Studies on doped ammonium dihydrogen phosphate (ADP), a related compound, show that the incorporation of impurities leads to slight shifts in the absorption peaks, which is indicative of lattice stress and interactions between the dopant and the functional groups of the host material. researchgate.networldscientific.com For example, the doping of ADP with amino acids or other elements can alter the hydrogen bonding network, affecting the broad O-H and N-H stretching bands. ijsr.in

Furthermore, the vibrational spectra are crucial for identifying the specific type of phosphate anion present. The presence of bands corresponding to P-O-P stretching vibrations (νₐₛ and νₛ) unequivocally confirms the polyphosphate nature of the material, distinguishing it from orthophosphates which lack these linkages. nih.govethz.ch The relative intensities and positions of these P-O-P bands can provide information on the conformation and length of the phosphate chain.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy measures the absorption, transmission, and reflectance of light from the ultraviolet to the near-infrared range. This technique is used to analyze the optical transparency of this compound and to determine its electronic properties, such as the optical band gap.

Ammonium phosphate crystals, such as the related ammonium dihydrogen phosphate (ADP), are known for their high optical transparency in the entire visible region and part of the NIR region. ijsr.inijsrr.orgresearchgate.net This transparency is a critical property for applications in optical devices. The absorption in the ultraviolet region is due to electronic transitions from the valence band to the conduction band. The wavelength at which this strong absorption begins is known as the UV cut-off wavelength. For pure ADP, the lower cut-off wavelength is reported to be as low as 198 nm. researchgate.net The wide transmission window makes these materials suitable for various optical applications. scirp.orgsapub.org

The introduction of dopants into the this compound crystal lattice can modify its optical properties. Research on doped ADP crystals provides a model for understanding these effects. Depending on the dopant, the optical transmittance and the band gap energy can be altered. arabjchem.org

For instance, doping ADP with L-threonine has been shown to uniformly increase the optical transmittance in the visible region. arabjchem.org Conversely, other studies have found that while transparency remains high, the UV cut-off wavelength and the calculated optical band gap can be tuned by the type and concentration of the dopant. researchgate.netijsrr.orgscirp.org The improved transparency and modified band gap are attributed to the incorporation of the dopant into the crystal lattice, which can reduce defects or induce controlled changes in the electronic structure. scirp.org

Table 2: Effect of Selected Dopants on the Optical Properties of Ammonium Dihydrogen Phosphate (ADP)

| Dopant | Effect on Transmittance | Effect on Band Gap (Eg) | Reference(s) |

|---|---|---|---|

| L-threonine | Increased | - | arabjchem.org |

| Boron | Increased | Increased (from 4.1 eV to 4.7 eV) | scirp.org |

| Itaconic Acid | - | SHG efficiency increased | worldscientific.com |

| L-Proline | Good transmittance (~60%) | SHG efficiency increased | ijsr.innih.gov |

| Cobalt | Good transmittance in Vis-IR | Slight change in structure | ijsrr.org |

These findings on ADP suggest that similar doping strategies could be employed to tailor the optical properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within the top few nanometers of a material's surface. rsc.org For this compound, XPS provides critical information on the surface purity and the bonding environment of phosphorus, oxygen, and nitrogen atoms.

The analysis of high-resolution XPS spectra for the P 2p, O 1s, and N 1s core levels allows for the chemical characterization of the triphosphate structure. A key application for polyphosphates is the differentiation of bridging and non-bridging oxygen atoms. nih.govethz.ch

O 1s Spectrum: The O 1s signal in polyphosphates can be deconvoluted into multiple components. The peak at higher binding energy is assigned to the bridging oxygen atoms in P-O-P linkages, while the peak at lower binding energy corresponds to the non-bridging oxygen atoms (P=O or P-O⁻). ethz.chcardiff.ac.uk For example, in related phosphate systems, P-O-P environments have been identified at binding energies around 533.2–533.7 eV, while non-bridging or P-O-Metal oxygens appear at 531.2–532.3 eV. cardiff.ac.ukresearchgate.net

P 2p Spectrum: The P 2p peak provides information about the chemical state of the phosphorus atoms. The binding energy of the P 2p peak shifts depending on the electronegativity of the surrounding atoms and the degree of polymerization. In phosphazenes, a related class of compounds, replacing electron-accepting substituents with electron-donating ones decreases the P 2p binding energy. researchgate.net For polyphosphates, the P 2p binding energy tends to shift to lower values as the phosphate chain length decreases (i.e., as the metal/cation content increases). nih.govethz.ch A typical binding energy for phosphorus in phosphates is around 133.5-135.0 eV. researchgate.netaip.org

N 1s Spectrum: The N 1s peak confirms the presence of the ammonium ion. The binding energy for nitrogen in the NH₄⁺ group is typically observed in the range of 401.8-402.3 eV. rsc.orgd-nb.info This distinguishes it from other nitrogen functionalities like amines or amides, which appear at lower binding energies.

Table 3: Typical XPS Binding Energies for Ammonium Polyphosphates

| Core Level | Binding Energy (eV) | Assignment | Reference(s) |

|---|---|---|---|

| O 1s | ~533.2 - 533.7 | Bridging Oxygen (P-O -P) | cardiff.ac.ukresearchgate.net |

| ~531.2 - 532.3 | Non-Bridging Oxygen (P=O , P-O ⁻) | cardiff.ac.ukresearchgate.net | |

| P 2p | ~133.5 - 135.0 | Phosphorus in Phosphate (PO₄ tetrahedron) | researchgate.netaip.org |

| N 1s | ~401.8 - 402.3 | Ammonium Nitrogen (NH₄⁺) | rsc.orgd-nb.info |

Note: Binding energies are subject to variation based on instrument calibration and charge correction methods.

This detailed surface analysis by XPS is invaluable for verifying the structure of the triphosphate anion and for detecting any surface modifications or contamination. acs.org

Determination of Elemental Composition and Valence States

The fundamental characterization of this compound, (NH₄)₃PO₄, begins with the determination of its elemental composition and the valence states (or oxidation numbers) of its constituent atoms. Theoretically, the compound is formed from three ammonium cations (NH₄⁺) and one phosphate anion (PO₄³⁻). wikipedia.orgquora.com The molar mass of this compound is 149.09 g/mol . wikipedia.org

The valence states of the elements in this compound are assigned based on established rules for ionic compounds. In the ammonium ion (NH₄⁺), nitrogen has an oxidation number of -3, while each hydrogen atom has an oxidation number of +1. youtube.comaskfilo.comwebassign.net For the phosphate ion (PO₄³⁻), phosphorus exhibits a +5 oxidation state, and each oxygen atom has a -2 oxidation state. youtube.comaskfilo.comwebassign.net These assignments reflect the electron distribution within the polyatomic ions that constitute the compound.

Experimentally, the elemental composition can be verified using various analytical techniques. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful method for determining the elemental makeup of samples. ache-pub.org.rs For instance, in studies analyzing related ammonium compounds, ICP-OES has been used to quantify the concentrations of various elements. ache-pub.org.rs Another common technique is X-ray Fluorescence (XRF) spectroscopy, which can identify and quantify the elemental composition of materials. bibliotekanauki.pl In a study on the mineral malachite, XRF was employed to determine its elemental constituents before surface treatment with reagents including ammonium phosphate. bibliotekanauki.pl Furthermore, techniques like the Dumas method and gravimetric analysis can be used specifically for determining nitrogen and sulfur content, respectively, in ammonium-containing compounds. ache-pub.org.rs

Table 1: Theoretical Elemental Composition and Valence States in this compound

| Element | Symbol | Ion | Oxidation State |

| Nitrogen | N | NH₄⁺ | -3 |

| Hydrogen | H | NH₄⁺ | +1 |

| Phosphorus | P | PO₄³⁻ | +5 |

| Oxygen | O | PO₄³⁻ | -2 |

Surface Chemical Environment and Depth-Profiled Composition using Techniques like ToF-SIMS and EPMA

Understanding the surface chemistry and near-surface composition of this compound is crucial, particularly in applications where surface interactions are paramount. Advanced surface-sensitive techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Electron Probe Microanalysis (EPMA) provide detailed insights.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an analytical method that characterizes the very outermost surface (top 1-3 nanometers) of a solid material. nist.govuwo.ca The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. nist.govcarleton.edu These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight to a detector. carleton.edu ToF-SIMS offers high mass resolution, enabling the distinction between species with very similar nominal masses, and can detect elements, isotopes, and molecular fragments. carleton.eduresearchgate.net It can be operated in several modes, including surface spectroscopy to identify chemical species, surface imaging to map their lateral distribution, and depth profiling to analyze the composition as a function of depth. carleton.edu In a study investigating the flotation of malachite, ToF-SIMS was utilized to analyze the mineral surface after treatment with ammonium phosphate, demonstrating the technique's utility in tracking surface modifications. bibliotekanauki.pl

Electron Probe Microanalysis (EPMA) , also known as electron microprobe analysis, is a non-destructive technique used for determining the chemical composition of small, specific volumes within a solid sample. wikipedia.orgcarleton.edu An EPMA instrument bombards the sample with a focused, high-intensity electron beam, which causes the atoms in the sample to emit characteristic X-rays. wikipedia.orgcarleton.edu By analyzing the wavelengths of these X-rays using wavelength-dispersive spectroscopy (WDS), the elemental composition can be precisely and quantitatively determined. lucideon.com EPMA provides significantly better X-ray resolution and lower detection limits compared to standard Energy Dispersive X-ray Spectroscopy (EDS). lucideon.com This technique is primarily used for quantitative point analysis and creating detailed elemental maps, revealing the spatial distribution of elements on a micron scale. carleton.edulucideon.com Research on various materials, including minerals treated with phosphate-containing compounds, has employed EPMA to characterize surface and near-surface elemental distributions. bibliotekanauki.pl

Table 2: Comparison of ToF-SIMS and EPMA for Surface Analysis

| Feature | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Electron Probe Microanalysis (EPMA) |

| Primary Beam | Pulsed Ions (e.g., Ga⁺, Cs⁺, Bi₃⁺) uwo.cacarleton.edu | Focused Electrons wikipedia.org |

| Detected Particles | Secondary Ions (Elemental and Molecular) nist.gov | Characteristic X-rays carleton.edu |

| Analysis Depth | 1-3 nanometers (Extremely surface-sensitive) uwo.ca | ~1-3 micrometers carleton.edu |

| Information Provided | Elemental, Isotopic, and Molecular nist.gov | Quantitative Elemental Composition lucideon.com |

| Key Strengths | High surface sensitivity, molecular information, trace element detection. uwo.cacarleton.edu | High accuracy and precision for quantitative analysis, elemental mapping. lucideon.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Transition Metal Ions in Phosphate Matrices

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for studying materials containing unpaired electrons. du.ac.inwikipedia.org It is particularly powerful for investigating the local environment and electronic structure of transition metal ions doped into diamagnetic host materials, such as phosphate matrices. core.ac.ukresearchgate.net The principles of EPR are analogous to Nuclear Magnetic Resonance (NMR), but EPR probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

When a transition metal ion is incorporated into a phosphate glass or crystal, its EPR spectrum provides a wealth of information. core.ac.uk The spectrum's characteristics are dictated by the ion's electronic configuration, its oxidation state, and the symmetry and nature of the surrounding ligands (in this case, oxygen atoms of the phosphate groups). core.ac.ukusp.br For example, the EPR spectra of Fe³⁺ ions in phosphate glasses often exhibit distinct resonance signals, typically at g-values around 2.0 and 4.2. core.ac.uk These signals are interpreted as arising from Fe³⁺ ions in different local environments: the g≈2.0 signal is often attributed to ions in sites with distorted octahedral symmetry that are coupled by exchange interactions, while the g≈4.2 signal is characteristic of isolated Fe³⁺ ions in sites with rhombic symmetry. core.ac.uk Similarly, studies on Cr³⁺-doped phosphate glasses use EPR to identify the presence of isolated Cr³⁺ ions in distorted octahedral sites and antiferromagnetically coupled Cr³⁺-Cr³⁺ pairs. usp.br

Thus, EPR spectroscopy serves as a sensitive probe to elucidate the microscopic structural details of how transition metal ions are integrated into a phosphate network.

Theoretical and Experimental Determination of Zero-Field Splitting Parameters

A key parameter derived from EPR studies of transition metal ions with more than one unpaired electron (spin S > 1/2) is the zero-field splitting (ZFS). usp.br ZFS refers to the lifting of the spin degeneracy of the ground state even in the absence of an external magnetic field. This splitting arises from the interaction of the electron spin with the local crystal field, which has a symmetry lower than cubic, and from spin-orbit coupling. usp.br

For a Cr³⁺ ion (3d³ configuration, S=3/2) in an octahedral crystal field, the ground state is ⁴A₂. usp.br A low-symmetry distortion removes the four-fold spin degeneracy, splitting the state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). usp.br The energy separation between these doublets in the absence of a magnetic field is the ZFS. The magnitude of this splitting is described by the ZFS parameter, D.

Experimental Determination: The ZFS parameter D can be determined experimentally from the EPR spectrum. In some cases, a large ZFS leads to distinct resonance signals. usp.br The temperature dependence of the EPR spectrum can also provide information on D. For instance, in a study of Mn²⁺ in a zinc pyrophosphate matrix, the ZFS parameter was evaluated at various temperatures, and a discontinuity in its value was observed at the structural phase transition temperature, highlighting the sensitivity of D to the local cation environment. cambridge.org A large D value is often associated with a highly irregular or distorted coordination environment. cambridge.org

Theoretical Determination: Theoretically, the ZFS parameters can be calculated using ligand-field theory. psu.edu This involves constructing and diagonalizing the complete energy matrix for the d-electron configuration within a given local symmetry. psu.edu The Hamiltonian used for this calculation includes terms for electron-electron interactions, the crystal-field potential, and spin-orbit coupling. psu.edu By fitting the calculated energy levels to the experimentally observed optical absorption spectra and EPR g-factors, the ZFS parameters can be determined. Such theoretical calculations for Ni²⁺ in zinc phosphate glasses have shown good agreement with experimental findings, allowing for a detailed understanding of the local site symmetry and bonding. psu.edu

Theoretical and Computational Chemistry Studies of Ammonium Triphosphate Systems

Quantum Chemical Calculations on Reaction Energetics and Mechanistic Pathways (e.g., DFT, PM5)

Quantum chemical calculations are fundamental to understanding the reactivity of molecules by mapping their potential energy surfaces. frontiersin.org These methods allow for the determination of reaction pathways, transition state energies, and the energetics of chemical equilibria. rsc.org

Density Functional Theory (DFT) has become a primary tool for analyzing reaction mechanisms due to its balance of computational cost and accuracy. researchgate.net DFT can be used to model processes such as proton transfer, bond formation and breaking, and conformational changes. pnnl.govnih.gov For instance, in studies of ammonia (B1221849) synthesis on catalytic surfaces, DFT has been employed to calculate the adsorption energies of intermediates and the energy barriers for elementary steps, thereby proposing plausible reaction mechanisms. nih.gov While specific DFT studies on ammonium (B1175870) triphosphate are not prevalent, the methodology is well-suited to explore its decomposition pathways or its role in phosphorylation reactions.

Semiempirical Quantum Mechanical (SQM) methods , such as those in the PMx family (e.g., PM3, PM6, PM7, which are successors to PM5), offer a computationally less expensive alternative to DFT. researchgate.netacs.org These methods are particularly useful for larger systems or for initial explorations of complex potential energy surfaces. acs.org They have been successfully used to predict properties like pKa values for various molecules by calculating dissociation free energies, achieving reasonable accuracy for many applications. researchgate.net The choice between DFT and SQM methods often depends on the desired accuracy and the size of the system being studied. acs.org

| Method | Typical Application | Key Strengths | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, transition state analysis, electronic properties. researchgate.netnih.gov | Good balance of accuracy and computational cost for medium to large systems. frontiersin.org | Can be computationally demanding for very large systems; accuracy depends on the chosen functional. acs.org |

| Semiempirical Methods (PMx, etc.) | Large molecular systems, initial screening of reaction paths, pKa prediction. researchgate.netacs.org | Very fast, allowing for the study of thousands of atoms. acs.org | Lower accuracy than DFT; parameters may not be available for all elements. researchgate.net |

Simulation of Molecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the atomistic details of molecular interactions and dynamic processes like adsorption. mdpi.com These simulations model the movement of atoms and molecules over time based on a force field that describes the underlying potential energy. acs.org

MD simulations have been extensively used to investigate the interaction of ammonium ions with various surfaces. A study on the adsorption of high-concentration ammonium onto natural zeolite used MD simulations to reveal the capture mechanism. mdpi.com The simulations showed that multiple hydrogen bonds form between the guest ammonium ion and the oxygen atoms of the zeolite framework, indicating a complex interplay of physisorption and chemisorption. mdpi.com Electrostatic interactions are also a key factor promoting the adsorption phenomenon. mdpi.com

In related systems, simulations have explored the adsorption of collector molecules on mineral surfaces. For example, in a mixed collector system, the addition of sodium oleate (B1233923) (NaOL) was found to decrease the electrostatic repulsion between ammonium head groups and a muscovite (B576469) surface, enhancing adsorption through lateral hydrophobic interactions. nih.gov These studies provide a microscopic view of the forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the association of ammonium-containing species with surfaces. mdpi.comnih.gov

| Interaction Type | Description | Relevance in Simulation |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | Confirmed as a primary mechanism for ammonium capture in zeolites. mdpi.com |

| Electrostatic Interaction | Coulombic forces between charged or polar species. | Promotes the adsorption of charged ions like ammonium onto oppositely charged or polarized surfaces. mdpi.comnih.gov |

| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall interaction energy, especially in the hydrophobic parts of molecules. mdpi.com |

Prediction of Electronic Band Structures and Spectroscopic Properties

Computational quantum chemistry is instrumental in predicting the electronic and spectroscopic properties of materials. researchgate.net Methods based on DFT are commonly used to calculate electronic band structures, which are crucial for understanding the conductivity and optical properties of solid-state materials. rsc.org

For phosphate-based materials, such as the battery material LiFePO₄, DFT calculations have been used to determine the electronic structure and band gap. rsc.org Re-evaluation of experimental data alongside various DFT functionals has led to a more self-consistent understanding of the electronic properties of both LiFePO₄ and its delithiated form, FePO₄. rsc.org Similar approaches could be applied to crystalline ammonium triphosphate to predict its band structure and classify it as an insulator, semiconductor, or conductor. Angle-resolved photoemission spectroscopy (ARPES) is an experimental technique that can be used to validate such computationally derived band structures. aps.org

The prediction of spectroscopic properties, such as UV-vis, IR, and CD spectra, is also achievable through computational methods. acs.org Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitations, which correspond to peaks in a UV-vis spectrum. For very large systems where TD-DFT is too computationally demanding, semiempirical methods combined with exciton (B1674681) models can be used to predict spectroscopic features. acs.org These predictions provide a powerful link between the geometric structure of a molecule and its experimentally observed spectrum. researchgate.net

Reactivity and Mechanistic Investigations Involving Ammonium Triphosphate

Gas-Phase and Cluster-Phase Reactions of Triphosphate Anions and Alkylammonium Cations

The study of reactions within molecular clusters in the gas phase offers a unique environment to probe intrinsic chemical reactivity, bridging the gap between single-molecule behavior and bulk-phase phenomena. caltech.edu Electrospray ionization mass spectrometry has been instrumental in creating and analyzing reactive, metastable clusters composed of alkylammonium cations and triphosphate dianions. caltech.eduacs.org When these clusters are activated by collision, they undergo chemical reactions rather than simply dissociating, providing a platform for detailed mechanistic studies. caltech.eduacs.org

Collision-induced activation of clusters formed between tetraalkylammonium cations and doubly deprotonated triphosphate dianions initiates competing bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. caltech.eduacs.org

SN2 Pathway : This pathway involves the nucleophilic attack of a triphosphate oxygen atom on an alpha-carbon of one of the alkyl chains of the tetraalkylammonium cation. caltech.edu The products of this reaction are an alkylated triphosphate anion and a neutral trialkylamine. caltech.edu

E2 Pathway : This pathway proceeds through the abstraction of a beta-hydrogen from an alkyl chain of the cation by a triphosphate oxygen atom. caltech.edu This results in the formation of a singly deprotonated triphosphate anion, a neutral trialkylamine, and an alkene. caltech.edu

Studies involving a series of tetraalkylammonium ions, from tetramethylammonium (B1211777) to tetraheptylammonium, have shown that the SN2 pathway is generally favored over the E2 pathway. caltech.eduacs.org The efficiency of the SN2 reaction tends to increase as the length of the alkyl chain on the cation increases. caltech.edu The competition between these two pathways is a central theme in organic chemistry, often influenced by factors like steric hindrance and the nature of the base/nucleophile. researchgate.netlibretexts.orgnih.gov Interestingly, replacing a proton with a sodium cation in the triphosphate dianion cluster enhances the yield of the E2 product, demonstrating that the ionic composition of the cluster can tune the reaction outcome. caltech.eduacs.org

Table 1: Reaction Pathways in Activated Triphosphate and Tetraalkylammonium Clusters

| Reactant Cluster | Activation Method | Primary Reaction Pathway | Secondary Reaction Pathway | Key Products | Reference |

| [HP3O10]2- • [R4N]+ | Collision-Induced Dissociation | SN2 (Alkylation) | E2 (Elimination) | Alkyltriphosphate Anion, Trialkylamine, Alkene | caltech.edu, acs.org |

| [NaP3O10]2- • [R4N]+ | Collision-Induced Dissociation | E2 (Elimination) | SN2 (Alkylation) | Triphosphate Anion, Trialkylamine, Alkene | caltech.edu, acs.org |

A significant challenge in studying cluster-phase reactions is preventing the simple fragmentation of the weakly-bound cluster upon activation. caltech.edu A general strategy has been developed to design reactive ionic clusters where chemical transformation is favored over dissociation. acs.org The core principle is to use strong electrostatic interactions, such as those between multiply charged anions and cations, to hold the components together. acs.org

The key design criteria include:

Strong Coulombic Attraction : Utilizing reactants with multiple charges, such as a dianion (triphosphate, P₃O₁₀⁵⁻, in its deprotonated forms) and a cation (alkylammonium, R₄N⁺), creates a strong ionic bond that holds the cluster together. acs.org

Inhibiting Neutralization : The reactants are chosen so that a simple proton transfer, which would neutralize one component and lead to its loss from the cluster, is not the most favorable reaction pathway. acs.org

Latent Reactivity : The chosen components possess latent reactivity that can be triggered through collisional activation, leading to the desired chemical reaction (like SN2 or E2) instead of dissociation. caltech.edu

This methodology has been successfully applied not only to triphosphate and alkylammonium ions but also to reactions involving DNA oligomers and peptides, demonstrating its broad utility for structure-reactivity studies and directed chemical synthesis in the gas phase. caltech.eduacs.org

Hydrogen Evolution from Triammonium (B15348185) Phosphate (B84403)

Triammonium phosphate, (NH₄)₃PO₄, is a readily available and inexpensive compound that is rich in hydrogen, making it a material of interest for chemical hydrogen storage. qu.edu.qarsc.org Compared to mono- and diammonium phosphates, triammonium phosphate possesses the highest hydrogen content by weight (8.05 wt%). rsc.org Hydrogen can be released from the compound through catalyzed hydrolysis. qu.edu.qa

The hydrolysis of ammonium (B1175870) phosphate to produce hydrogen can be significantly enhanced using appropriate catalysts. qu.edu.qa While noble metal catalysts like Platinum on carbon (Pt/C) are effective, research has focused on developing catalysts from more abundant and less expensive materials. qu.edu.qa

Nickel-on-carbon (Ni/C) composites have emerged as a promising alternative, showing catalytic activity comparable to Pt/C for hydrogen evolution from ammonium phosphate solutions. qu.edu.qarsc.org In these heterogeneous catalytic systems, metal nanoparticles are dispersed on a high-surface-area carbon support. The hydrolysis process, accelerated by the catalyst, results in the evolution of pure hydrogen gas. qu.edu.qa Studies have also explored other non-precious metal catalysts, such as Cobalt on carbon (Co/C), indicating a promising avenue for developing new, cost-effective catalysts to improve the hydrolysis of ammonium phosphate for hydrogen production. qu.edu.qa Other research has investigated photocatalysts, such as TiO₂ microspheres and Fe/Co-doped titanate nanotubes, which can enhance the hydrolysis of triammonium phosphate under light irradiation to release hydrogen. rsc.orgresearchgate.netorcid.org

Table 2: Hydrogen Content of Ammonium Phosphates

| Compound | Formula | Hydrogen Content (wt%) | Stoichiometric Hydrogen Equivalent | Reference |

| Monoammonium Phosphate | (NH₄)H₂PO₄ | 5.22% | 3.875 | qu.edu.qa, rsc.org |

| Diammonium Phosphate | (NH₄)₂HPO₄ | 6.82% | 7.867 | qu.edu.qa, rsc.org |

| Triammonium Phosphate | (NH₄)₃PO₄ | 8.05% | 11.903 | qu.edu.qa, rsc.org |

An alternative to direct catalytic hydrolysis is the electrochemical oxidation of triammonium phosphate to generate hydrogen. rsc.orgrsc.org This approach involves using an electrocatalyst to facilitate the oxidation of the compound at an electrode surface. rsc.org

Recent studies have demonstrated the successful electrolytic extraction of hydrogen from triammonium phosphate using novel electrode materials. rsc.orgrsc.org One such material is a composite of nickel-incorporated and nitrogen-doped reduced graphene oxide (Ni/N-rGO). rsc.org In this system, the composite material acts as an effective electrocatalyst for the oxidation of triammonium phosphate. rsc.org The process was carried out by calcining a mixture of nickel acetate (B1210297) and polyvinylpyrrolidone (B124986) to produce zero-valent nickel nanoparticles embedded within nitrogen-doped graphene sheets. rsc.org Electrochemical measurements showed that the current density generated during oxidation is dependent on the nickel content of the electrode, with an electrode containing 31.9 wt% Ni showing the maximum current density. rsc.orgrsc.org This research introduces triammonium phosphate as a promising, cheap, and hydrogen-rich substance for sustainable hydrogen production using non-precious metal electrocatalysts. rsc.org

Surface Modification and Adsorption Mechanisms

Ammonium phosphate can be used as a surface-modifying agent, particularly for semiconductor photocatalysts, to enhance their performance. nih.govnih.gov The modification process can introduce multiple beneficial effects, including changes in surface composition, charge, and the creation of new active sites. frontiersin.org

A notable example is the surface modification of silver phosphate (Ag₃PO₄) photocatalysts using a one-pot method with ammonium phosphate. nih.govfrontiersin.org This treatment has multiple effects:

Ammonium Etching : The ammonium ions (NH₄⁺) in the solution act as a chemical etchant, promoting the surface transition of Ag₃PO₄ to form metallic silver (Ag⁰) nanoparticles on the photocatalyst surface. nih.govnih.gov These Ag nanoparticles are effective at trapping photogenerated electrons, which inhibits the recombination of electron-hole pairs and enhances the generation of superoxide (B77818) radicals (O₂·⁻). nih.gov

Phosphate Adsorption : The phosphate ions (PO₄³⁻) from the solution strongly adsorb onto the Ag₃PO₄ surface. nih.govnih.gov This creates a more negative electrostatic field on the surface, which improves the separation of photogenerated charges by encouraging holes to migrate to the surface, thereby enhancing the formation of reactive hydroxyl radicals (·OH). nih.gov

The combined effects of etching and phosphate adsorption lead to a significant improvement in the photocatalytic activity of the modified Ag₃PO₄ for degrading organic dyes under visible light. nih.govnih.gov

The adsorption of the constituent ions of ammonium triphosphate (ammonium and phosphate) onto various materials is governed by several mechanisms, including electrostatic attraction, ion exchange, and surface precipitation. rsc.orgplos.org For instance, the adsorption of ammonium and phosphate onto biochar can involve electrostatic attraction to charged sites, ligand exchange, and the precipitation of minerals like struvite on the surface. rsc.org The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the speciation of the ammonium and phosphate ions in the solution. plos.org

Role of this compound in Mineral Flotation Processes (e.g., Malachite Sulfidation Enhancement)

This compound plays a significant role in enhancing the flotation of certain minerals, such as malachite. icm.edu.plicm.edu.plresearchgate.netbibliotekanauki.pl Its application prior to the sulfidation process with reagents like sodium sulfide (B99878) (Na2S) has been shown to improve the floatability of malachite. icm.edu.plicm.edu.plresearchgate.net This enhancement is attributed to the modification of the mineral's surface properties. icm.edu.plicm.edu.plresearchgate.net

The pretreatment with this compound leads to a more efficient sulfidation process, which in turn increases the hydrophobicity of the malachite surface. icm.edu.pl This increased hydrophobicity is a key factor in improving flotation recovery. icm.edu.pl Studies have shown that the contact angle of the malachite surface increases after treatment with this compound and subsequent sulfidation, indicating a greater affinity for air bubbles in the flotation cell. icm.edu.pl

The mechanism involves the adsorption of this compound onto the malachite surface. icm.edu.plicm.edu.plresearchgate.net This is followed by the formation of copper sulfide species during the sulfidation step, which are more amenable to flotation. icm.edu.pl The presence of ammonium ions appears to be crucial in this process, significantly impacting the sulfidation and subsequent flotation recovery of malachite. icm.edu.pl Research has demonstrated that flotation recovery is considerably higher when malachite is first treated with this compound compared to when only sodium sulfide is used. icm.edu.plresearchgate.net

Mechanisms of Photocatalytic Performance Enhancement through Surface Interactions

This compound can enhance the photocatalytic performance of materials like silver phosphate (Ag3PO4). frontiersin.orgnih.govresearchgate.net The mechanism behind this enhancement is multifaceted and involves favorable surface interactions. frontiersin.orgnih.gov

One key aspect is the formation of metallic silver (Ag) nanoparticles on the surface of the photocatalyst. frontiersin.org this compound promotes the formation of these nanoparticles, which act as electron sinks. frontiersin.org This facilitates the separation of photoinduced electron-hole pairs, a crucial step in photocatalysis that reduces the recombination rate and increases quantum efficiency. frontiersin.org

Furthermore, the phosphate groups from this compound can adsorb onto the surface of the photocatalyst. frontiersin.orgnih.gov This creates a negative electrostatic field on the surface. frontiersin.org This negative charge can enhance the selective adsorption of cationic dyes and promote the migration of photogenerated holes to the surface, further improving the efficiency of the photocatalytic process. frontiersin.org The interaction between this compound and the photocatalyst surface is a strong chemical interaction, as evidenced by spectroscopic analysis. frontiersin.org

Adsorption Kinetics and Thermodynamics of Phosphate and Ammonium Ions

The adsorption of ammonium and phosphate ions, the constituent ions of this compound, onto various materials is a widely studied area, particularly in the context of nutrient removal from water. The kinetics of this adsorption process often follow a pseudo-second-order model. mdpi.comjeeng.netresearchgate.net This suggests that the rate-limiting step is likely chemisorption, involving the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com

The adsorption process is influenced by several factors, including the nature of the adsorbent material, the initial concentration of the ions, pH, and temperature. For instance, studies using adsorbents like zeolite and biochar have shown that equilibrium can be reached within a few hours. mdpi.comacs.org

Thermodynamic studies of ammonium and phosphate adsorption often reveal the spontaneity of the process. acs.orgpjoes.com The Gibbs free energy change (ΔG°) for the adsorption is typically negative, indicating a spontaneous reaction. acs.orgpjoes.com The enthalpy change (ΔH°) can be either endothermic or exothermic depending on the specific adsorbent and ions involved, while the entropy change (ΔS°) provides insight into the randomness at the solid-liquid interface during adsorption. acs.org For example, one study reported that the adsorption of phosphate was an endothermic process, while the adsorption of ammonium was exothermic. acs.org

Below is a table summarizing kinetic and thermodynamic parameters for the adsorption of ammonium and phosphate ions from various studies.

| Adsorbent | Ion | Kinetic Model | Isotherm Model | Thermodynamic Parameters |

| Bentonite/Zeolite Composite | Phosphate | Pseudo-second-order | Langmuir | Spontaneous, Endothermic |

| Bentonite/Zeolite Composite | Ammonium | Pseudo-second-order | Langmuir | Spontaneous, Exothermic |

| Zeolite | Ammonium | Pseudo-second-order | Langmuir | - |

| Zeolite | Phosphate | Pseudo-second-order | Freundlich | - |

| Magnesium-activated Biochar | Ammonium | Pseudo-second-order | Freundlich | - |

| Magnesium-activated Biochar | Phosphate | Pseudo-second-order | Freundlich | - |

Isotherm Modeling and Mechanisms of Ion Sequestration

Isotherm models are essential for describing the equilibrium of adsorption processes and understanding the mechanism of ion sequestration. The Langmuir and Freundlich models are commonly used to analyze the adsorption data of ammonium and phosphate ions. mdpi.comjeeng.netacs.org

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. acs.orgmdpi.com A good fit to the Langmuir model suggests that the adsorption is uniform across the surface. mdpi.commdpi.com

The Freundlich model , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.comjeeng.netacs.org

The choice of the best-fit model depends on the specific adsorbent-adsorbate system. For instance, the adsorption of ammonium on zeolite has been found to fit the Langmuir model well, indicating monolayer adsorption. mdpi.com In contrast, phosphate adsorption on the same material followed the Freundlich model, suggesting a more complex, multilayer adsorption process on a heterogeneous surface. mdpi.com In some cases, both models can provide a reasonable fit to the experimental data, and other models like the Dubinin-Radushkevich (D-R) or Sips isotherm may be employed for a more detailed analysis. acs.orgpjoes.com

The primary mechanisms for the sequestration of ammonium and phosphate ions include:

Ion exchange: This is a dominant mechanism, especially for zeolitic materials, where cations like ammonium can be exchanged for other cations present in the adsorbent's structure. acs.orgnih.gov

Electrostatic attraction/Coulombic forces: The surface charge of the adsorbent plays a crucial role. acs.orgnih.gov Positively charged ammonium ions are attracted to negatively charged surfaces, and vice versa for phosphate ions.

Surface complexation: The formation of complexes between the ions and functional groups on the adsorbent's surface can also be a significant mechanism. nih.gov

Physisorption: In some cases, weaker physical forces (van der Waals forces) can contribute to the adsorption process. acs.org

The following table presents isotherm model parameters for the adsorption of ammonium and phosphate ions on different adsorbents.

| Adsorbent | Ion | Best Fit Isotherm Model | Maximum Adsorption Capacity (qm) |

| Bentonite/Zeolite Composite | Phosphate | Langmuir | 179.4 mg/g |

| Bentonite/Zeolite Composite | Ammonium | Langmuir | 166 mg/g |

| Zeolite (Coarse-grained) | Ammonium | Langmuir | 181.87 mg/kg |

| Zeolite (Fine-grained) | Ammonium | Langmuir | 174.23 mg/kg |

| Zeolite (Coarse-grained) | Phosphate | Freundlich | 11.76 mg/kg |

| Zeolite (Fine-grained) | Phosphate | Freundlich | 12.35 mg/kg |

| Magnesium-activated Biochar | Ammonium & Phosphate | Freundlich | - |

Hydrolytic Stability and Decomposition Pathways of Ammonium Polyphosphates

Ammonium polyphosphates (APPs) are polymers of ammonium phosphate, and their stability is a critical factor in their various applications. The hydrolytic stability and decomposition pathways of APPs are influenced by several factors, including their chain length (degree of polymerization), temperature, and pH. atamankimya.comebi.ac.ukatamankimya.comacs.org

Hydrolytic Stability:

Generally, ammonium polyphosphates are subject to hydrolysis when dissolved in water, breaking down into smaller phosphate units and eventually orthophosphate. ameriwestwater.com The rate of this hydrolysis is dependent on several factors:

Chain Length: Shorter-chain APPs (n < 100, Phase I) are more sensitive to water and have lower thermal stability compared to longer-chain, cross-linked APPs (n > 1000, Phase II). atamankimya.comatamankimya.com

Temperature: An increase in temperature accelerates the rate of hydrolysis. acs.orgameriwestwater.comresearchgate.net

pH: The hydrolysis rate increases in both acidic and highly alkaline conditions. acs.orgameriwestwater.comresearchgate.net Polyphosphate solutions are most stable at a near-neutral pH. researchgate.net For example, at 25°C, the half-life of tripolyphosphate was found to be 34 days at pH 2.3, but it increased to 174 days at pH 5.4. researchgate.net

Decomposition Pathways:

The thermal decomposition of ammonium polyphosphates typically occurs in multiple steps. nih.govresearchgate.net

The initial decomposition step involves the release of ammonia (B1221849) (NH3) and water (H2O), leading to the formation of polyphosphoric acid. atamankimya.comnih.govatamanchemicals.com This process for APP Phase I begins at temperatures above 150°C, while for the more stable APP Phase II, it starts around 300°C. atamankimya.com

The resulting polyphosphoric acid can then act as a catalyst in further reactions, particularly in applications like flame retardancy where it promotes the dehydration of carbon-based materials to form a protective char layer. ebi.ac.ukatamankimya.com

At higher temperatures (above 450°C), the polyphosphoric acid itself undergoes further dehydration and fragmentation to form phosphorus oxides. nih.gov

The presence of metal ions can also influence the decomposition pathways and thermal stability of ammonium polyphosphates. uclan.ac.uk

Advanced Applications and Functional Materials Incorporating Ammonium Triphosphate

Mechanisms of Flame Retardancy and Intumescent Systems

Ammonium (B1175870) triphosphate is a key ingredient in intumescent flame retardant systems, which are designed to swell and form a protective insulating layer when exposed to heat. This mechanism is primarily a condensed-phase action, where the chemical reactions that impart fire resistance occur in the solid material rather than in the gas phase.

The flame retardant action of ammonium triphosphate begins with its thermal decomposition. While triammonium (B15348185) phosphate (B84403), (NH₄)₃PO₄, is known to have poor thermal stability, its decomposition products are crucial for fire retardancy alfa-chemistry.com. When heated, it breaks down to release ammonia (B1221849) (NH₃) and phosphoric acid (H₃PO₄) or polyphosphoric acid wikipedia.orgatamankimya.comatamanchemicals.com. This process is endothermic, meaning it absorbs heat and cools the material.

The released products then initiate a multi-step protective process:

Acid Catalysis: The phosphoric or polyphosphoric acid acts as an acid catalyst, reacting with hydroxyl groups in the material, particularly in carbon-based polymers like the cellulose (B213188) found in wood and textiles wikipedia.orgpinfa.eu. This reaction forms unstable phosphate esters wikipedia.orgatamankimya.com.

Dehydration and Charring: These phosphate esters readily decompose, causing the polymer to dehydrate and crosslink. This process promotes the formation of a stable, carbonaceous char on the material's surface alfa-chemistry.comresearchgate.net.

Insulation and Barrier Formation: The resulting char layer is a poor conductor of heat and acts as a physical barrier. It insulates the underlying material from the heat of the flame and limits the diffusion of oxygen to the polymer surface, thereby preventing further pyrolysis and combustion atamanchemicals.compinfa.eu.

Gas Phase Dilution: In the gas phase, the released non-flammable gases, such as ammonia and water vapor, help to dilute the concentration of oxygen and flammable gases produced by the decomposing polymer, further inhibiting the flame wikipedia.orgatamanchemicals.comoceanchemgroup.com.

When used in an intumescent system, this compound is often combined with a carbon source (like pentaerythritol) and a blowing agent (like melamine). Upon heating, the acid from the this compound chars the carbon source, while the blowing agent releases gases that cause the char to swell into a thick, insulating foam, significantly enhancing its protective effect wikipedia.orgatamankimya.compinfa.eu.

Table 1: Key Stages in this compound-Based Flame Retardancy

| Stage | Process | Mechanism of Action |

| Initiation | Thermal Decomposition | Endothermic reaction releases ammonia and (poly)phosphoric acid upon heating atamankimya.comoceanchemgroup.com. |

| Condensed Phase | Catalytic Dehydration & Charring | Phosphoric acid catalyzes the formation of a stable carbonaceous char layer from the polymer alfa-chemistry.comwikipedia.org. |

| Protection | Insulation & Barrier Effect | The char layer shields the material from heat and oxygen, preventing further burning atamanchemicals.compinfa.eu. |

| Gas Phase | Dilution | Release of non-flammable gases dilutes oxygen and flammable volatiles in the flame zone wikipedia.orgatamanchemicals.com. |

This compound and its polymeric form, ammonium polyphosphate (APP), are highly effective at imparting fire resistance to a wide range of materials. Their application significantly improves the safety of polymers and textiles by reducing their flammability, heat release rate, and smoke production pinfa.euresearchgate.net.

Research Findings:

Cellulosic Materials: Ammonium phosphates are particularly effective for materials rich in cellulose, such as wood, paper, and cotton textiles. The mechanism relies on the efficient dehydration and charring of the cellulose chains alfa-chemistry.comalfa-chemistry.comtaifengfr.com. Studies show that treating cotton fabrics with ammonium phosphate compounds increases the final amount of residual char and enhances flame-retardant properties researchgate.net.

Polyolefins and Thermosets: In synthetic polymers like polypropylene, polyethylene, and epoxy resins, this compound-based systems create a protective char that shields the underlying polymer from heat and oxygen attack wikipedia.orgpinfa.euresearchgate.net. In polypropylene, APP is a key component of intumescent systems that help the material achieve high flame retardancy ratings pinfa.eu.

Intumescent Coatings: These compounds are fundamental to intumescent coatings used to protect structural steel and other materials. The coating swells to many times its original thickness in a fire, forming a robust insulating layer that keeps the substrate below its critical failure temperature atamanchemicals.comalfa-chemistry.com.

The incorporation of these phosphate-based flame retardants is a well-established strategy to meet stringent fire safety standards in construction, electronics, transportation, and textiles uclan.ac.uk.

Development of Advanced Hydrogen Storage Materials

This compound has been identified as a promising, low-cost, and stable solid-state material for chemical hydrogen storage. qu.edu.qaresearchgate.net It possesses a high gravimetric hydrogen density, making it an attractive candidate for applications in a future hydrogen economy. nih.govrsc.org

The theoretical hydrogen content of ammonium phosphates increases with the number of ammonium groups. Tri-ammonium phosphate, in particular, offers a significant stoichiometric hydrogen equivalent.

Table 2: Hydrogen Storage Capacity of Ammonium Phosphates

| Compound | Chemical Formula | Theoretical Hydrogen Weight Equivalent (%) | Hydrogen Density ( kg/m ³) |

| Monoammonium Phosphate | (NH₄)H₂PO₄ | 3.875 | 97.28 |

| Diammonium Phosphate | (NH₄)₂HPO₄ | 7.867 | 118.30 |

| Triammonium Phosphate | (NH₄)₃PO₄ | 11.903 | 115.72 |

| Data sourced from references qu.edu.qaresearchgate.net. |

Hydrogen can be released from this compound through catalyzed hydrolysis, a reaction with water. The development of efficient and cost-effective catalysts is key to controlling this process for practical applications.

Research Findings:

Noble Metal Catalysts: Studies have shown that platinum on a carbon support (Pt/C) can catalyze the hydrolysis of ammonium phosphates to produce pure hydrogen gas. qu.edu.qa However, using a 20 wt% Pt/C catalyst, only a fraction of the total theoretical hydrogen was released, indicating the need for more advanced catalysts qu.edu.qaresearchgate.net.

Non-Precious Metal Catalysts: To reduce costs, research has focused on catalysts made from more abundant metals. Nickel/Carbon (Ni/C) and Cobalt/Carbon (Co/C) nanoparticles have been investigated, with Ni/C showing results comparable to the more expensive Pt/C catalyst qu.edu.qaresearchgate.net.

Photocatalysts: An alternative approach involves using photocatalysts that are activated by light. Titanium dioxide (TiO₂) microspheres have been shown to enhance the hydrolysis of tri-ammonium phosphate under visible light, accelerating the production of hydrogen. nih.govrsc.org Other research has explored FexCo1−x-doped titanium oxide nanotubes as efficient photocatalysts for hydrogen extraction from tri-ammonium phosphate under solar radiation researchgate.netresearchgate.net.

The hydrolysis process yields hydrogen gas and various acids, such as phosphoric, nitrous, and nitric acids, which must be considered in the design of the reactor system qu.edu.qa.

Beyond hydrolysis, electrocatalysis offers a direct route to extract hydrogen from this compound. This method involves using an electric current and a specialized electrode material to drive the oxidation of the compound, releasing electrons and protons that can form hydrogen gas.

A recent study demonstrated the first electrolytic extraction of hydrogen from tri(ammonium) phosphate using a novel electrocatalyst. rsc.org

Research Findings:

Catalyst System: The process utilized a composite material of nickel-incorporated and nitrogen-doped reduced graphene oxide as the electrocatalyst rsc.org.

Mechanism: The tri(ammonium) phosphate acts as a hydrogen-rich substance that can be successfully oxidized at the electrode surface. The graphene-based support provides a large surface area and high conductivity, while the embedded nickel nanoparticles serve as the active sites for the reaction rsc.org.

Potential: This work introduces tri(ammonium) phosphate as a model for a new class of inexpensive and readily available substances for generating hydrogen through electrocatalysis, a significant step toward sustainable energy production rsc.org.

Other research into related ammonium metal phosphates for electrocatalytic reactions, such as the oxygen evolution reaction (OER), further highlights the potential of these materials in energy conversion technologies. rsc.orgnih.gov

Surface Treatment Technologies in Metallurgy

Ammonium phosphates are utilized in metallurgy for surface treatment, primarily as corrosion inhibitors and in conversion coatings. nih.gov The phosphate ions can react with metal surfaces to form a stable, insoluble, and protective phosphate layer. This layer acts as a physical barrier, preventing contact between the metal and corrosive elements in the environment.

Research Findings on Steel Protection:

Mechanism of Inhibition: When applied to steel rebar in a chloride-contaminated environment (simulating concrete in marine environments), ammonium phosphate monobasic has been shown to mitigate corrosion. It functions as an anodic inhibitor, meaning it primarily slows down the corrosion reaction at the anode (the site of metal dissolution) nih.gov.

Protective Film Formation: The inhibitor facilitates the formation of a protective iron phosphate (FePO₄) film on the steel's surface. This film is more stable than the initial rust (iron hydroxides) and effectively passivates the metal against further attack nih.gov.

Pore Sealing: In addition to direct inhibition, ammonium phosphate has been used as a pore-sealing agent for protective coatings on metals. Treating an aluminum coating with ammonium phosphate monobasic improved its morphology and enhanced its corrosion resistance properties over long-term exposure nih.gov.

These applications demonstrate the utility of ammonium phosphates in extending the lifespan and durability of metallic structures and components.

Specialized Applications in the Electronics Industry

Role as Etching and Cleaning Agents in Semiconductor Fabrication

In the highly precise world of semiconductor manufacturing, maintaining pristine surfaces and accurately patterning micro-scale circuits are paramount. Ammonium phosphates are employed in this industry as effective etching and cleaning agents. brenntag.com Their function is to meticulously remove impurities, residues, and unwanted oxide layers from wafer surfaces, preparing them for subsequent fabrication steps like deposition or photolithography. brenntag.com

Phosphoric acid is a key chemical used in wet etching processes to selectively remove materials like silicon nitride or aluminum. researchgate.net These processes generate wastewater containing phosphate and ammonium, from which these chemicals can be recovered. researchgate.net In some etching solutions, specific ammonium phosphate salts, such as ammonium dihydrogen phosphate and diammonium hydrogen phosphate, can be used as pH adjusters or buffering agents to maintain precise control over the etching rate and selectivity. The cleaning action of ammonium phosphate-containing solutions helps ensure that no particulate or metallic contaminants compromise the integrity of the sensitive semiconductor devices. electrochem.org

Function as Fluxing Agents in Soldering Processes

Ammonium phosphates serve as active components in fluxing agents used for soldering processes, particularly for metals like tin, copper, and zinc. brenntag.comatamanchemicals.commfa.org The primary role of a flux is to chemically clean the metal surfaces prior to and during soldering, removing existing oxides and preventing re-oxidation as the parts are heated. google.com This cleaning action is crucial for allowing the molten solder to wet the surfaces properly and form a strong, electrically conductive metallurgical bond. atamanchemicals.com

Included in various flux formulations, ammonium phosphates act as a protective agent, especially against the adverse effects of overheating during the soldering operation. google.com They are often found in inorganic acid fluxes and can be combined with other chemicals like phosphoric acid to create effective solutions for soldering challenging metals such as stainless steel. google.com By ensuring a clean, oxide-free surface at the point of soldering, ammonium phosphates contribute to the reliability and quality of the final solder joint. brenntag.com

Adhesion Science and Novel Composites

Synthesis and Characterization of Eco-Friendly Adhesives (e.g., Sucrose-Ammonium Dihydrogen Phosphate Systems)

The development of sustainable, bio-based adhesives is a significant area of research aimed at replacing petroleum-derived resins in products like plywood and particleboard. A promising example is the creation of an eco-friendly adhesive system based on sucrose (B13894) and ammonium dihydrogen phosphate (ADP). brenntag.comatamanchemicals.com This novel adhesive is synthesized by mixing sucrose and ADP in water and heating the solution to induce chemical reactions that form a potent adhesive network. google.com

Research has focused on optimizing the synthesis conditions to maximize bonding performance. Detailed studies have identified the ideal parameters for creating a strong, water-resistant adhesive suitable for wood composites.

| Parameter | Optimal Value | Source |

| Sucrose/ADP Mass Proportion | 90/10 | aartiphosphatesindia.com |

| Synthesis Temperature | 90 °C | aartiphosphatesindia.com |

| Synthesis Time | 3 hours | aartiphosphatesindia.com |

| Hot-Pressing Temperature | 170 °C | google.com |

| Hot-Pressing Time | 7 minutes | google.com |

The adhesive synthesized under these conditions exhibits properties that make it a viable alternative to conventional wood adhesives. It has a high solid content and a viscosity suitable for industrial application.

| Property | Value / Finding | Source |

| Solid Content | ~80% | brenntag.comaartiphosphatesindia.com |

| Viscosity (at 30 °C) | 480–1270 mPa·s | brenntag.com |

| pH | ~3.7 | google.com |

| Bonding Performance | Satisfied GB/T 9846-2015 standard for plywood | brenntag.comaartiphosphatesindia.com |

Characterization of the sucrose-ammonium dihydrogen phosphate (SADP) system reveals that the adhesion mechanism involves complex chemical transformations. google.comaartiphosphatesindia.com During heating, the sucrose hydrolyzes and dehydrates, while the ammonium dihydrogen phosphate promotes these reactions. aartiphosphatesindia.com The subsequent curing process involves Maillard-type reactions, caramelization, and polymerization, resulting in a cross-linked network composed of furan (B31954) and nitrogen-containing compounds, which provides strong bonding. google.com This research demonstrates the potential of using renewable materials like sucrose and simple phosphate salts to create effective, environmentally friendly adhesives for the wood industry. atamanchemicals.com

Environmental Chemistry and Biogeochemical Cycling of Ammonium Phosphate Systems

Recovery and Valorization of Ammonium (B1175870) and Phosphate (B84403) from Aqueous Waste Streams

Aqueous waste streams, such as municipal wastewater, industrial effluents, and agricultural runoff, are often rich in ammonium and phosphate. researchgate.netresearchgate.net Discharging these nutrient-laden waters into the environment can lead to significant ecological damage. researchgate.net Consequently, technologies aimed at recovering these nutrients are gaining prominence, not only for pollution control but also for creating value-added products like fertilizers, thus contributing to a circular economy. nih.govmdpi.com

Adsorption and precipitation are two of the most effective and widely studied physicochemical methods for sequestering ammonium and phosphate from wastewater. nih.govacs.org